alpha-Methylbenzyl butyrate
Overview
Description
- Alpha-Methylbenzyl butyrate (also known as styrallyl butyrate ) is an ester with a fruity odor reminiscent of apple, pineapple, and strawberry.
- It occurs naturally in trace amounts in various plant products, and its flavor is produced by distillation from essential oils of vegetable origin.
- Commercially, it is used in perfumeries and as a flavoring agent in food.
Synthesis Analysis
- Alpha-Methylbenzyl butyrate can be synthesized through esterification of butyric acid with methanol in the presence of a heterogeneous catalyst (such as amberlyst-15).
- The reaction conditions, including temperature, molar ratios of reactants, catalyst loading, and molecular sieves, influence the ester synthesis.
Molecular Structure Analysis
- The chemical formula for alpha-Methylbenzyl butyrate is C<sub>12</sub>H<sub>14</sub>O<sub>3</sub> .
- Its molecular weight is approximately 192.25 g/mol .
- The structure consists of a butyric acid moiety (CH<sub>3</sub>CH<sub>2</sub>CH<sub>2</sub>CO<sub>2</sub>) attached to a phenyl ring (C<sub>6</sub>H<sub>5</sub>).
Chemical Reactions Analysis
- Alpha-Methylbenzyl butyrate can undergo hydrolysis, esterification, and other reactions typical of esters.
- It is often used as a flavoring agent in food products.
Physical And Chemical Properties Analysis
- Refractive index at 20°C: 1.487 (literature value).
- Boiling point: 83-84°C at 3 mmHg (literature value).
- Density at 25°C: 0.99 g/mL (literature value).
Scientific Research Applications
1. Use in Fragrance Industry
Alpha-methylbenzyl butyrate, as a fragrance ingredient, belongs to the group of Aryl Alkyl Alcohol Simple Acid Esters (AAASAE). It is synthesized by reacting an aryl alkyl alcohol with a simple carboxylic acid to generate various esters, including butyrate. A comprehensive review of its toxicological and dermatological properties has been conducted, which is crucial for assessing the safety of its use in fragrances (McGinty, Letizia, & Api, 2012).
2. Inhibitory Effects on Enzymes
Research has shown that derivatives of alpha-methylbenzyl butyrate can act as inhibitors of certain enzymes, like cholesterol esterase and acetylcholinesterase. These studies provide insights into how such compounds can influence enzymatic activities, potentially leading to applications in therapeutic or biochemical contexts (Lin et al., 1998).
3. Implications in Colorectal Cancer Research
Butyrate, including its derivative forms, has been studied for its role in colorectal cancer. It shows potential in suppressing colonocyte NF-kappa B activation, influencing cell proliferation, and acting as an anti-inflammatory agent. These findings suggest that butyrate and its derivatives could have therapeutic potential in colorectal cancer treatment or prevention (Yin, Laevsky, & Giardina, 2001).
4. Role in Epigenetic Modifications
Butyrate's effect on inducing fetal hemoglobin (HbF) in patients with hemoglobin disorders highlights its role in epigenetic modifications. This function is associated with increased histone acetylation and decreased DNA methylation, indicating potential applications in gene regulation therapies (Fathallah et al., 2007).
Safety And Hazards
- Alpha-Methylbenzyl butyrate is considered hazardous due to its flammability and potential skin and eye irritation.
- Proper precautions should be taken during handling.
- No safety concerns exist at current levels of intake when used as a flavoring agent.
Future Directions
- Further research is needed to explore the clinical relevance of its biological activities and molecular pathways in humans.
- Investigate its potential therapeutic role in cardiovascular diseases and other health conditions.
properties
IUPAC Name |
1-phenylethyl butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-7-12(13)14-10(2)11-8-5-4-6-9-11/h4-6,8-10H,3,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKADXREVJTZMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC(C)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00863177 | |
Record name | 1-Phenylethyl butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00863177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless oily liquid with a fruity, floral odour | |
Record name | alpha-Methylbenzyl butyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/792/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
Record name | alpha-Methylbenzyl butyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/792/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.977-0.997 | |
Record name | alpha-Methylbenzyl butyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/792/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
alpha-Methylbenzyl butyrate | |
CAS RN |
3460-44-4 | |
Record name | α-Methylbenzyl butyrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3460-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Methylbenzyl butyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003460444 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenylethyl butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00863177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenylethyl butyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.373 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .ALPHA.-METHYLBENZYL BUTYRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NP1Z2SN9NP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1-Phenylethyl butyrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037717 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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